

Unraveling the Complexity: A Technical Guide to Dolutegravir Process Impurities

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Compound of Interest

Compound Name: Defluoro dolutegravir

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the process-related impurities of dolutegravir, a critical antiretroviral medication for the treatment of HIV-1 infection. Understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and compliance with regulatory standards. This document details the identification, synthesis, and analytical methodologies for characterizing dolutegravir impurities, offering a valuable resource for researchers and professionals in the field of drug development and quality control.

Overview of Dolutegravir and Its Synthesis

Dolutegravir, chemically known as (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is a potent integrase strand transfer inhibitor. Its complex heterocyclic structure necessitates a multi-step synthesis, which can inadvertently lead to the formation of various process-related impurities and degradation products. These impurities can arise from starting materials, intermediates, reagents, or side reactions during the manufacturing process.

Identified Process Impurities and Degradation Products

A number of process impurities and degradation products of dolutegravir have been identified and characterized. These compounds can impact the quality and safety of the final drug product and are therefore critical to monitor and control.

Impurity Name	Other Names	Molecular Formula	Molecular Weight (g/mol)	Notes
Enantiomer (4S, 12aR)	(4S, 12aR)-isomer	C ₂₀ H ₁₉ F ₂ N ₃ O ₅	419.38	The opposite enantiomer of dolutegravir.[1][3][4]
Impurity B	-	-	-	A known process-related impurity.[1][3][4]
Ethoxy acetamide	-	-	-	A process-related impurity.[1][3][4]
O-methyl ent-dolutegravir	-	-	-	An impurity formed through methylation.[2]
N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide	-	-	-	A process-related impurity.[2]
Dimer impurity	-	-	-	A newly identified impurity detected during process development.[2]
Benzyl dolutegravir impurity (imp-8)	m/z 509 impurity	-	509	Observed during the debenzylation stage of synthesis.[5]
Dolutegravir (R,R)-Isomer	-	-	-	A diastereomer of dolutegravir.[6]

Dolutegravir (S,R)-Isomer	-	-	-	A diastereomer of dolutegravir.[6]
Dolutegravir 4-Epimer	-	-	-	An epimer of dolutegravir.[6]
DP1 (mono-hydroxy derivative)	-	-	-	Acid degradation product resulting from dehydration of diastereomers. [7]
DP2 and DP3 (bis-hydroxy diastereomers)	-	-	-	Major acid degradation products from the hydrolytic opening of the oxepine ring.[7]
DP4 and DP5 (carboxylic acid derivatives)	-	-	-	Acid degradation products from the hydrolysis of the exocyclic amide bond.[7]
Photolytic Degradation Products (P1-P10)	-	-	-	A total of ten degradation products formed under photolytic stress.[8][9]

Experimental Protocols for Impurity Analysis and Synthesis

The characterization and quantification of dolutegravir impurities rely on a combination of chromatographic and spectroscopic techniques. Furthermore, the synthesis of impurity reference standards is crucial for method validation and accurate quantification.

Analytical Methodologies

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling[\[10\]](#)
[\[11\]](#)

- Objective: To separate and quantify dolutegravir and its related impurities.
- Column: C8 (150 x 4.6 mm, 5 μ m) or Phenyl-Hexyl (250 x 4.6 mm), 5 μ m.[\[10\]](#)[\[11\]](#)
- Mobile Phase A: 0.1% trifluoroacetic acid in water or a buffer of sodium dihydrogen phosphate dihydrate and EDTA (pH 2.5).[\[10\]](#)[\[11\]](#)
- Mobile Phase B: Methanol or a mixture of methanol and acetonitrile.[\[10\]](#)[\[11\]](#)
- Elution: Gradient elution.[\[10\]](#)
- Flow Rate: 1.0 mL/min or 1.2 mL/min.[\[10\]](#)[\[11\]](#)
- Detection: UV at 240 nm or 257 nm.[\[10\]](#)[\[12\]](#)

Ultra-Performance Liquid Chromatography (UPLC) for Stability-Indicating Method[\[8\]](#)

- Objective: To develop a fast and selective separation of dolutegravir and its degradation products.
- Column: Waters Acquity UPLC with a phenyl hexyl column (100 x 2.1 mm, 1.7 μ m).[\[8\]](#)
- Mobile Phase A: 10 mM acetate buffer (pH 4.0).[\[8\]](#)
- Mobile Phase B: Methanol.[\[8\]](#)
- Elution: Gradient program from 15% to 65% of methanol over 5 minutes, held for 6 minutes.
[\[8\]](#)
- Flow Rate: 0.3 mL/min.[\[8\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification[\[7\]](#)[\[13\]](#)

- Objective: To identify the structure of unknown impurities and degradation products.

- Ionization: Electrospray Ionization (ESI).[7]
- Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Ion Trap.[8]
- Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) for tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][14]

- Objective: To confirm the chemical structure of synthesized impurity reference standards.
- Techniques: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are used for complete structural elucidation.[1][2][14]

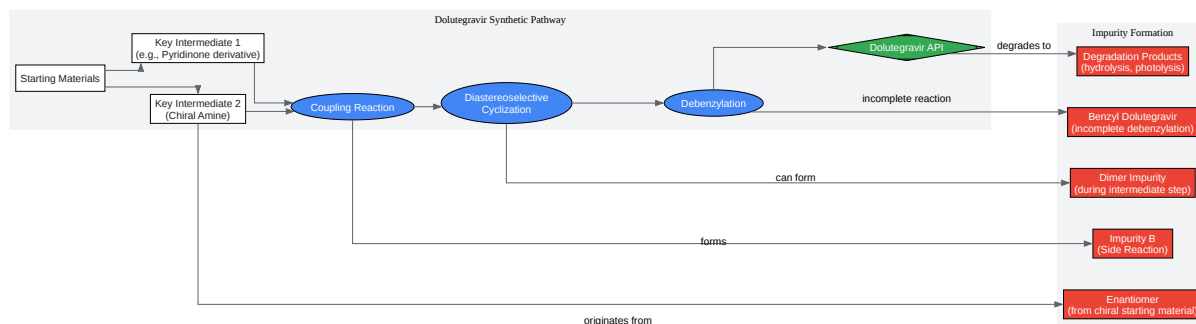
Synthesis of Impurity Reference Standards

The synthesis of key impurities is essential for their use as reference standards in analytical methods.

- Synthesis of Enantiomer (4S, 12aR) and Ethoxy acetamide: These impurities were synthesized from ethyl-5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate.[1][3][4]
- Synthesis of Impurity B: An environmentally friendly route starting from (2,4-difluorophenyl)methanamine has been developed.[1][3]
- Synthesis of O-methyl ent-dolutegravir: A three-step synthesis involving the construction of the fused 1,3-oxazinane ring, cleavage of the –OEt ether moiety, and subsequent methylation.[2]
- Synthesis of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide: A multi-step synthesis involving keto group protection, ester hydrolysis, acid chloride formation, reaction with an amine, and final deprotection.[2]

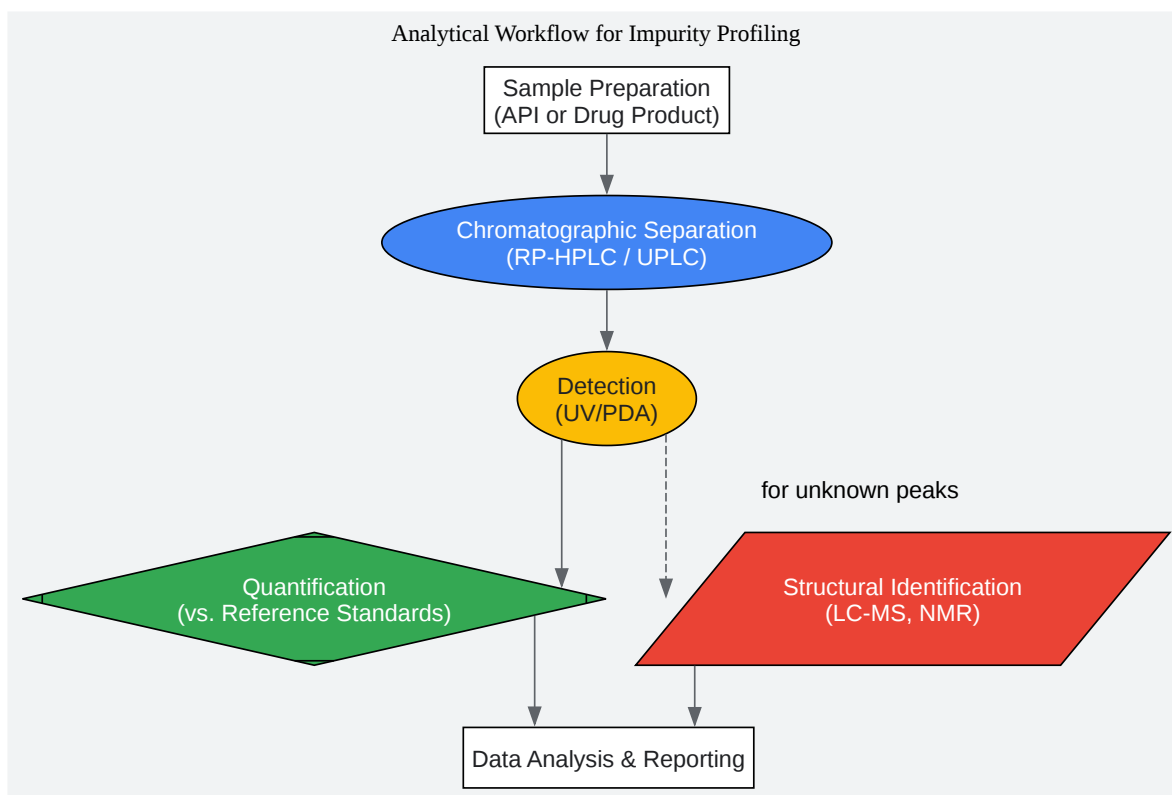
Visualizing Impurity Formation and Analysis

Diagrams illustrating the synthetic pathway and analytical workflow provide a clear understanding of the relationships between the manufacturing process, impurity formation, and their subsequent analysis.



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Caption: Dolutegravir synthesis pathway and points of impurity formation.



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Caption: General workflow for the analysis of dolutegravir impurities.

Conclusion

The control of process-related impurities and degradation products is a critical aspect of ensuring the quality, safety, and efficacy of dolutegravir. This guide has provided a comprehensive overview of the known impurities, detailed analytical methodologies for their

detection and characterization, and outlined synthetic approaches for obtaining crucial reference standards. The presented information, including the structured data and workflow diagrams, serves as a valuable technical resource for scientists and professionals engaged in the development, manufacturing, and quality control of dolutegravir. A thorough understanding and implementation of these principles are essential for delivering a high-quality pharmaceutical product to patients.

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